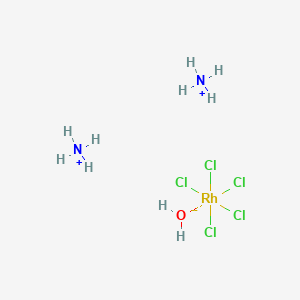
diazanium;pentachlororhodium(2-);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazanium;pentachlororhodium(2-);hydrate is a coordination compound that features a rhodium center surrounded by five chloride ligands and a diazanium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;pentachlororhodium(2-);hydrate typically involves the reaction of rhodium chloride with a diazonium salt in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{RhCl}_3 + \text{Diazonium Salt} + \text{H}_2\text{O} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through crystallization or filtration to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diazanium;pentachlororhodium(2-);hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium species.
Substitution: Rhodium complexes with different ligands.
Scientific Research Applications
Diazanium;pentachlororhodium(2-);hydrate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and hydroformylation reactions.
Material Science: The compound is used in the synthesis of advanced materials with unique properties.
Biomedical Applications:
Mechanism of Action
The mechanism of action of diazanium;pentachlororhodium(2-);hydrate involves its interaction with molecular targets through coordination chemistry. The rhodium center can form complexes with various substrates, facilitating chemical transformations. The pathways involved include ligand exchange, oxidative addition, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
Diazonium salts: These compounds share the diazonium functional group but differ in their metal center and overall structure.
Pentachlororhodium complexes: These complexes have a similar rhodium center with five chloride ligands but may differ in their cationic counterpart.
Uniqueness
Diazanium;pentachlororhodium(2-);hydrate is unique due to its specific combination of a diazonium cation and a pentachlororhodium anion, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
63771-33-5 |
|---|---|
Molecular Formula |
Cl5H10N2ORh |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
diazanium;pentachlororhodium(2-);hydrate |
InChI |
InChI=1S/5ClH.2H3N.H2O.Rh/h5*1H;2*1H3;1H2;/q;;;;;;;;+3/p-3 |
InChI Key |
SSZNXYVCMKGDBP-UHFFFAOYSA-K |
SMILES |
[NH4+].[NH4+].O.Cl[Rh-2](Cl)(Cl)(Cl)Cl |
Canonical SMILES |
[NH4+].[NH4+].O.Cl[Rh-2](Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


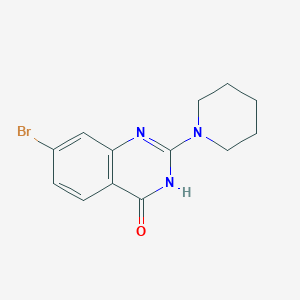
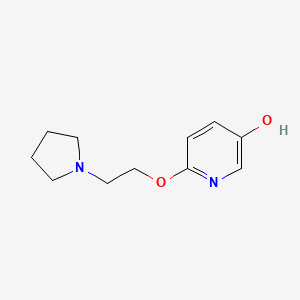
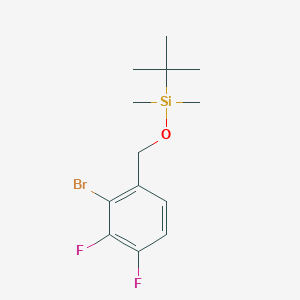
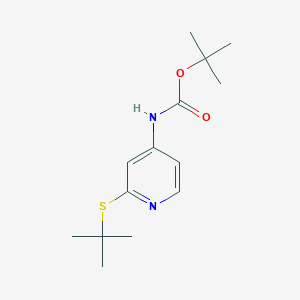

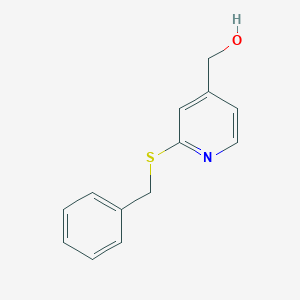

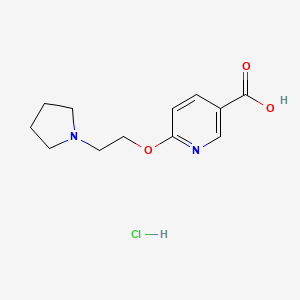
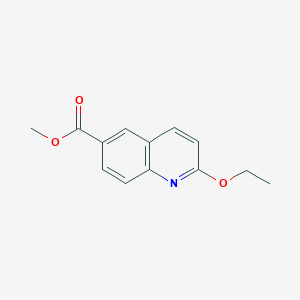
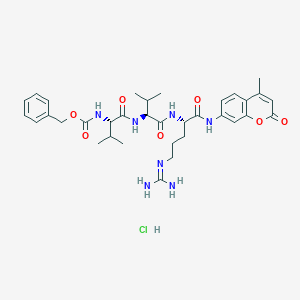
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)
![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)
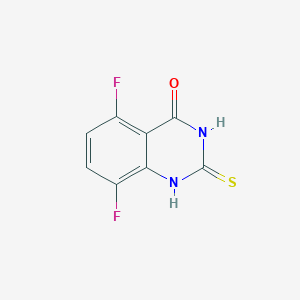
![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%](/img/structure/B6298375.png)
